Scientific Field: Analytical and Bioanalytical Chemistry
Summary of Application: Ethyl fluoroacetate is used in a novel procedure developed for the determination of fluoroacetic acid (FAA) in water and biological samples.
Results or Outcomes: The detection limits for FAA in water, blood plasma, and organ homogenates are 0.001 μg mL −1, 0.01 μg mL −1, and 0.01 μg g −1, respectively.
Scientific Field: Organic Chemistry
Summary of Application: Ethyl fluoroacetate is used in the synthesis of 4-deoxy-4-fluoro-muscarines.
Results or Outcomes: The outcomes of these syntheses are the production of 4-deoxy-4-fluoro-muscarines and ethyl (diethoxyphosphoryl)fluoroacetate .
Scientific Field: Material Science and Engineering
Summary of Application: Ethyl fluoroacetate is used in the development of an ammonolysis-based microencapsulation process .
Results or Outcomes: The outcome of this process is the production of microcapsules.
Summary of Application: Ethyl fluoroacetate is used in the synthesis of various fluorinated compounds .
Results or Outcomes: The outcome of these syntheses is the production of various fluorinated compounds .
Ethyl fluoroacetate is an organic compound characterized by the chemical formula CHFO. It is an ester formed from fluoroacetic acid and ethanol, notable for its fluorine substituents which impart unique chemical properties. This compound is a colorless liquid with a fruity odor and is soluble in organic solvents. Ethyl fluoroacetate is recognized for its potential applications in various fields, including medicinal chemistry and agricultural science, due to its reactivity and biological activity.
In synthetic chemistry, ethyl fluoroacetate serves as a versatile reagent for the synthesis of various fluorinated compounds. For example, it can be converted into α-fluoroacrylates through reactions with zinc carbenoids . Additionally, it can participate in Darzens reactions to form fluorinated epoxides when reacted with ketones .
Ethyl fluoroacetate exhibits significant biological activity, particularly as a neurotoxin. It acts as an inhibitor of the Krebs cycle by inhibiting key enzymes, leading to metabolic disruptions in organisms. Its toxicity has been documented in various studies, indicating that it can cause convulsions and other neurological effects in animal models . The compound's ability to penetrate biological membranes efficiently further enhances its toxicity profile.
Several methods exist for synthesizing ethyl fluoroacetate:
These methods enable the production of ethyl fluoroacetate with varying degrees of purity and yield.
Ethyl fluoroacetate finds applications across multiple domains:
Interaction studies have demonstrated that ethyl fluoroacetate interacts with various biological targets, particularly enzymes involved in metabolic pathways. Its role as a competitive inhibitor of enzymes such as aconitase has been highlighted in research focusing on metabolic inhibition . Additionally, studies involving radiolabeled forms of ethyl fluoroacetate have shown its rapid uptake and conversion into metabolites within biological systems, emphasizing its potential as a tracer in metabolic studies .
Several compounds share structural similarities with ethyl fluoroacetate, each possessing unique properties:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Methyl fluoroacetate | CHFO | Less toxic than ethyl variant; used similarly |
Fluoromethyl acetate | CHFO | Contains a fluoromethyl group; different reactivity |
Ethyl chloroacetate | CHClO | Chlorine instead of fluorine; less reactive |
Ethyl fluoroacetate stands out due to its enhanced biological activity stemming from the presence of fluorine atoms. This substitution not only increases lipophilicity but also modifies its interaction with biological macromolecules compared to non-fluorinated esters. Its ability to act as both a synthetic intermediate and a neurotoxin further emphasizes its unique position among similar compounds.
Flammable;Acute Toxic;Environmental Hazard